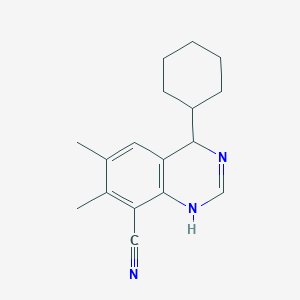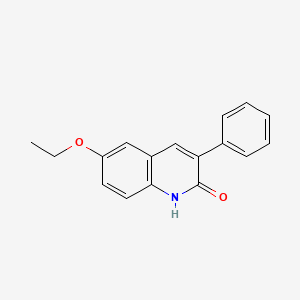![molecular formula C16H15N3O B11849935 2-(1H-Naphtho[2,3-d][1,2,3]triazol-1-yl)cyclohexanone CAS No. 65892-05-9](/img/structure/B11849935.png)
2-(1H-Naphtho[2,3-d][1,2,3]triazol-1-yl)cyclohexanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1H-Naphtho[2,3-d][1,2,3]triazol-1-yl)cyclohexanone is a complex organic compound that features a naphthotriazole moiety fused to a cyclohexanone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-Naphtho[2,3-d][1,2,3]triazol-1-yl)cyclohexanone typically involves a multi-step processThe reaction conditions often require the use of a copper catalyst under mild temperatures to facilitate the cycloaddition .
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors and continuous flow systems to ensure consistent production. The purification process often involves recrystallization or chromatography techniques to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(1H-Naphtho[2,3-d][1,2,3]triazol-1-yl)cyclohexanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole derivatives with various functional groups.
Applications De Recherche Scientifique
2-(1H-Naphtho[2,3-d][1,2,3]triazol-1-yl)cyclohexanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-(1H-Naphtho[2,3-d][1,2,3]triazol-1-yl)cyclohexanone involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and hydrophobic interactions with enzymes or receptors, modulating their activity. This compound may inhibit or activate specific pathways, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
- 1H-Naphtho[2,3-d][1,2,3]triazole
- 1,2,3-Triazole derivatives
- Cyclohexanone derivatives
Comparison: 2-(1H-Naphtho[2,3-d][1,2,3]triazol-1-yl)cyclohexanone is unique due to the combination of the naphthotriazole and cyclohexanone moieties. This structural feature imparts distinct chemical and biological properties compared to other triazole or cyclohexanone derivatives. The presence of the naphthotriazole ring enhances its potential for forming specific interactions with biological targets, making it a valuable compound for research and development .
Propriétés
Numéro CAS |
65892-05-9 |
|---|---|
Formule moléculaire |
C16H15N3O |
Poids moléculaire |
265.31 g/mol |
Nom IUPAC |
2-benzo[f]benzotriazol-3-ylcyclohexan-1-one |
InChI |
InChI=1S/C16H15N3O/c20-16-8-4-3-7-14(16)19-15-10-12-6-2-1-5-11(12)9-13(15)17-18-19/h1-2,5-6,9-10,14H,3-4,7-8H2 |
Clé InChI |
KVOMKVAWUYWPKK-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(=O)C(C1)N2C3=CC4=CC=CC=C4C=C3N=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(4-Chlorophenyl)-2H-[1,3]dioxolo[4,5-F]indazole](/img/structure/B11849863.png)

![5-[2-(3,4-Dimethoxyphenyl)ethenyl]benzene-1,3-diol](/img/structure/B11849876.png)


![2-[(2,5-Difluorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-8-ol](/img/structure/B11849891.png)

![[4-(7-Methylimidazo[1,2-a]pyridin-2-yl)phenyl]acetic acid](/img/structure/B11849903.png)




